
Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chloronitrophenyl group, and finally, the attachment of the phenyl-naphthyridinyl carbonyl phenoxy group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to produce the compound on a large scale.
化学反应分析
Types of Reactions
Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme functions or cellular pathways.
Industry: The compound could be used in the development of advanced materials, such as polymers or coatings, due to its specific chemical properties.
作用机制
The mechanism of action of Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the targets, leading to changes in cellular processes or signaling pathways. The exact mechanism would vary based on the specific context and target.
相似化合物的比较
Similar Compounds
Similar compounds to Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- include other quinazolinone derivatives, chloronitrophenyl compounds, and phenyl-naphthyridinyl derivatives. These compounds share structural features and may exhibit similar chemical reactivity or biological activity.
Uniqueness
What sets Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- apart is its combination of multiple functional groups and aromatic systems, which confer unique chemical and biological properties
属性
CAS 编号 |
136603-26-4 |
|---|---|
分子式 |
C37H23ClN6O6 |
分子量 |
683.1 g/mol |
IUPAC 名称 |
N-[2-(4-chloro-3-nitrophenyl)-4-oxoquinazolin-3-yl]-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide |
InChI |
InChI=1S/C37H23ClN6O6/c38-29-17-14-25(20-31(29)44(48)49)36-40-30-11-5-4-10-27(30)37(47)43(36)42-32(45)21-50-26-15-12-23(13-16-26)34(46)28-19-24-9-6-18-39-35(24)41-33(28)22-7-2-1-3-8-22/h1-20H,21H2,(H,42,45) |
InChI 键 |
DLYYPQXDRHZPPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)C4=CC=C(C=C4)OCC(=O)NN5C(=NC6=CC=CC=C6C5=O)C7=CC(=C(C=C7)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)
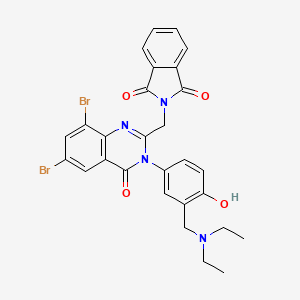


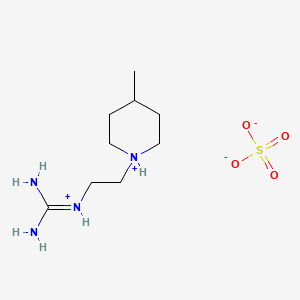



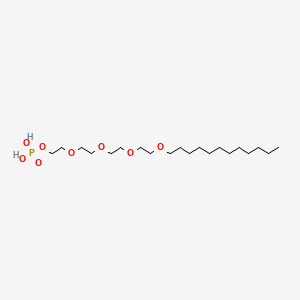

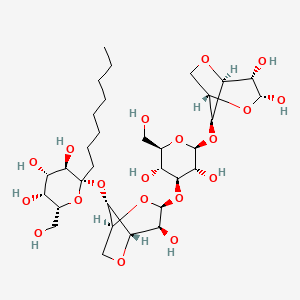

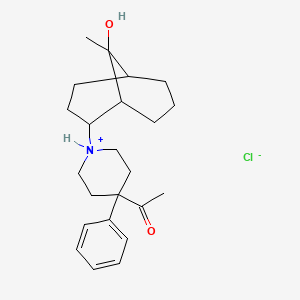
![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
